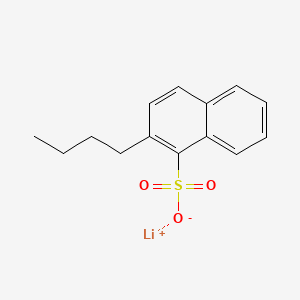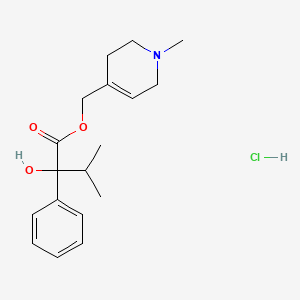
4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzimidazole ring substituted with sulfonamide, trichloro, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain substituents or alter the oxidation state of the compound.
Substitution: Commonly involves replacing one of the substituents with another group, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism by which 4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of certain biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A fundamental structure with various derivatives used in pharmaceuticals.
4,5-Dichloro-2-(trifluoromethyl)benzimidazole: Shares similar substituents but differs in the position and number of chlorine atoms.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: Another class of compounds with similar applications in medicinal chemistry
Uniqueness
4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- stands out due to its unique combination of substituents, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
89427-44-1 |
|---|---|
Molecular Formula |
C8H3Cl3F3N3O2S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5,6,7-trichloro-2-(trifluoromethyl)-1H-benzimidazole-4-sulfonamide |
InChI |
InChI=1S/C8H3Cl3F3N3O2S/c9-1-2(10)4-5(6(3(1)11)20(15,18)19)17-7(16-4)8(12,13)14/h(H,16,17)(H2,15,18,19) |
InChI Key |
UDBODTGRGGNVRH-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)S(=O)(=O)N)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13784627.png)
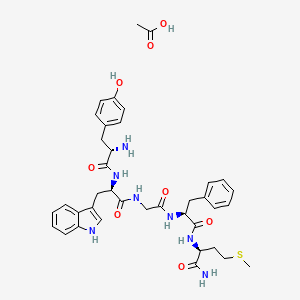
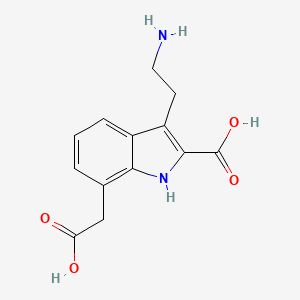

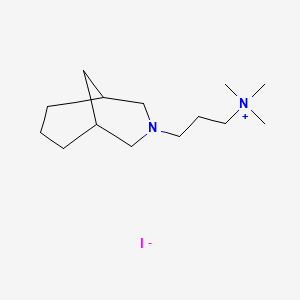

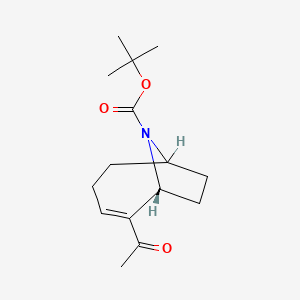
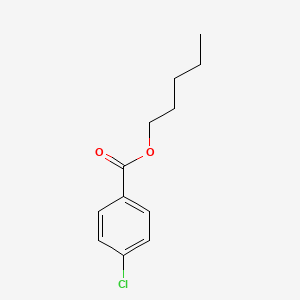
![2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13784651.png)
![4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione](/img/structure/B13784657.png)

